

Application Note: Determination of Pyriithiobac-Sodium Concentrations Using HPLC-UV Analysis

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Compound of Interest

Compound Name: *Pyriithiobac*

Cat. No.: *B056207*

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Abstract

This application note provides a detailed protocol for the quantitative analysis of **pyriithiobac-sodium** in various matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described methodology is robust, sensitive, and suitable for residue analysis in environmental samples as well as for quality control in manufacturing processes. The protocol includes sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.

Introduction

Pyriithiobac-sodium is the active ingredient in certain herbicides used for broad-leaf weed control.^[1] Accurate and sensitive determination of its concentration in different environmental matrices, such as soil and water, is crucial for regulatory compliance and environmental monitoring. This application note details a validated HPLC-UV method that offers a reliable approach for the quantification of **pyriithiobac-sodium**.

Experimental

Instrumentation and Reagents

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV spectrophotometric detector is required.[2] A column-switching system can be employed for enhanced sample clean-up.[1][2]
- Analytical Column: A Hypersil C18 column (4.6 mm x 250 mm, 5 µm) or a Zorbax® SB-CN column are suitable choices.[3][4]
- Reagents: All reagents should be of HPLC grade or higher. This includes acetonitrile, water, phosphoric acid, and **pyrithiobac**-sodium reference standard (purity ≥ 98%).[2][3]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **pyrithiobac**-sodium.

Parameter	Condition
Mobile Phase	Acetonitrile : Water (45:55, v/v) containing 0.01 M Phosphoric Acid
Flow Rate	1.5 mL/min
Column Temperature	40°C
Injection Volume	5 µL
UV Detection Wavelength	254 nm

Table 1: Optimized HPLC-UV Chromatographic Conditions.[3]

Preparation of Standard Solutions

A stock standard solution of **pyrithiobac**-sodium is prepared in methanol.[2] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve a concentration range of 0.03 to 0.8 mg/L.[2]

Sample Preparation

The sample preparation procedure varies depending on the matrix.

- Water Samples: **Pyrithiobac**-sodium is extracted from a 200 mL water sample using a graphitized carbon solid-phase extraction (SPE) cartridge.[4]
- Soil Samples: Extraction from a 10 g soil sample is performed using Milli-Q® water under subcritical conditions (100°C and 2000 psi). The extract is then passed through a graphitized carbon column for clean-up.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the HPLC-UV method for **pyrithiobac**-sodium analysis.

Parameter	Soil Matrix	Water Matrix
Method Detection Limit (MDL)	0.3 µg/kg[1]	0.051 ng/mL[4]
Limit of Quantitation (LOQ)	1.0 µg/kg[1]	Not Specified
Average Recovery	81% (±11%)[1]	93% (±12%)[4]
Relative Standard Deviation (RSD)	14%[1]	13%[4]

Table 2: Quantitative Performance Data.

Protocols

Protocol 1: Preparation of Calibration Standards

- Stock Solution Preparation: Accurately weigh a known amount of **pyrithiobac**-sodium reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[5]
- Working Standard Preparation: Serially dilute the stock solution with the mobile phase (Acetonitrile:Water with 0.01 M Phosphoric Acid) to prepare a series of working standards with concentrations ranging from 0.03 to 0.8 mg/L.[2]
- Calibration Curve: Inject 5 µL of each working standard into the HPLC system and record the peak area.[3] Plot a calibration curve of peak area versus concentration.

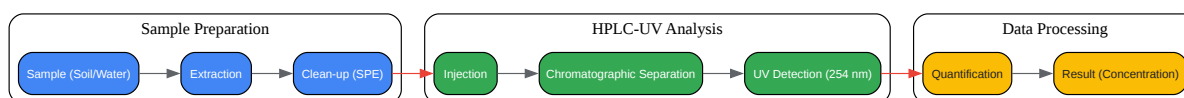
Protocol 2: Analysis of Water Samples

- Extraction: Pass 200 mL of the water sample through a pre-conditioned graphitized carbon SPE cartridge.[4]
- Elution: Elute the **pyrithiobac**-sodium from the SPE cartridge.
- Analysis: Inject 5 μ L of the eluted sample into the HPLC-UV system.
- Quantification: Determine the concentration of **pyrithiobac**-sodium in the sample by comparing its peak area to the calibration curve.

Protocol 3: Analysis of Soil Samples

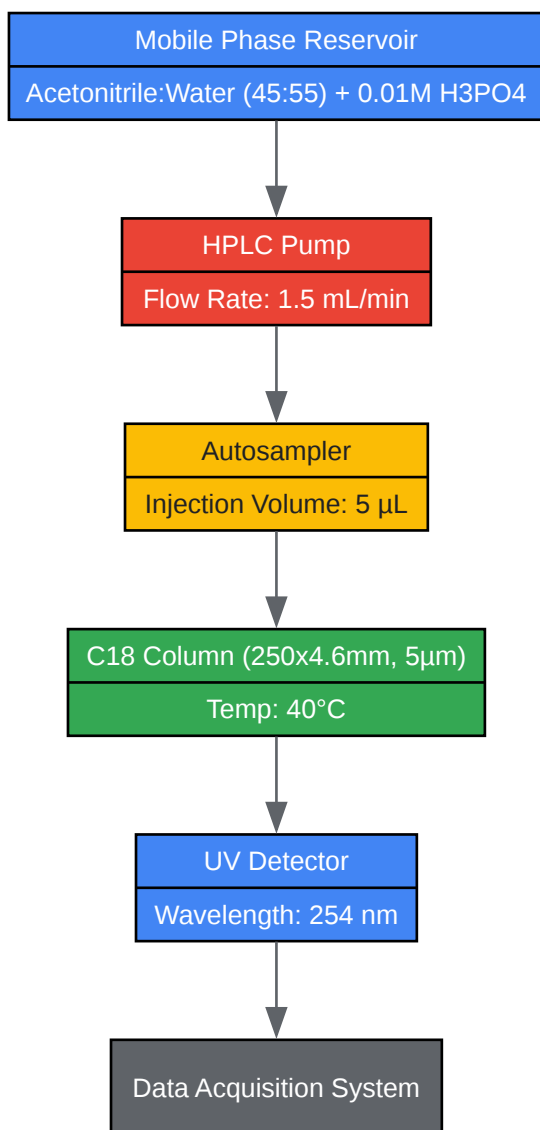
- Extraction: Extract 10 g of the soil sample with Milli-Q® water at 100°C and 2000 psi using an accelerated solvent extractor (ASE).[1]
- Clean-up: Pass the resulting extract through a graphitized carbon column to remove interfering substances.[1]
- Elution: Selectively elute the **pyrithiobac**-sodium from the carbon column.[1]
- Analysis: Inject 5 μ L of the purified eluate into the HPLC-UV system.
- Quantification: Calculate the concentration of **pyrithiobac**-sodium in the soil sample based on the calibration curve.

Visualizations



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Caption: Experimental workflow for HPLC-UV analysis of **pyrithiobac**-sodium.



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Caption: Key components of the HPLC-UV system for **pyriithiobac**-sodium analysis.

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